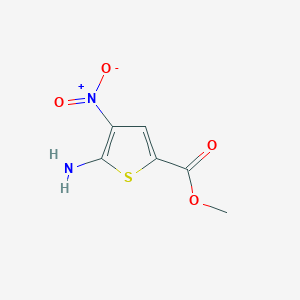

Methyl 5-amino-4-nitrothiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 5-amino-4-nitrothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4S/c1-12-6(9)4-2-3(8(10)11)5(7)13-4/h2H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZKSILGWVCZJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(S1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90605548 | |

| Record name | Methyl 5-amino-4-nitrothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90605548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106850-17-3 | |

| Record name | Methyl 5-amino-4-nitrothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90605548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on Methyl 5-amino-4-nitrothiophene-2-carboxylate and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

To provide valuable insights for researchers and drug development professionals, this document offers a comprehensive overview of closely related and structurally similar thiophene derivatives for which data is accessible. By presenting this information, we aim to offer a foundational understanding that can inform synthetic strategies, analytical method development, and potential applications. This guide includes a summary of the chemical properties of these related compounds, a general experimental protocol for the synthesis of substituted 2-aminothiophenes, and logical diagrams to visualize synthetic pathways and molecular relationships.

Introduction to Substituted Thiophenes

Thiophene and its derivatives are a significant class of heterocyclic compounds that are integral to medicinal chemistry and materials science. The thiophene ring is a versatile scaffold found in numerous pharmaceuticals and biologically active molecules. The introduction of various functional groups, such as amino, nitro, and carboxylate moieties, can significantly modulate the physicochemical and biological properties of the resulting compounds. The target molecule, Methyl 5-amino-4-nitrothiophene-2-carboxylate, possesses a unique combination of electron-donating (amino) and electron-withdrawing (nitro, carboxylate) groups, suggesting its potential as a valuable intermediate in organic synthesis or as a pharmacologically active agent.

Chemical Properties of Related Thiophene Derivatives

While specific data for this compound is unavailable, the properties of structurally analogous compounds can provide useful reference points. The following table summarizes the available data for several related thiophene carboxylate derivatives.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |

| Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | C₈H₈N₂O₂S | 196.23 | 61320-65-8 | A structurally similar compound featuring a cyano group instead of a nitro group and an additional methyl group.[1] |

| Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate | C₁₄H₁₄N₂O₄S | 306.34 | 174072-89-0 | This compound has a nitro-substituted phenyl ring at the 5-position and is an ethyl ester.[2][3] |

| Methyl 5-bromo-4-nitrothiophene-2-carboxylate | C₆H₄BrNO₄S | 266.07 | 38239-32-6 | This derivative contains a bromine atom at the 5-position instead of an amino group.[4] |

| 5-Nitrothiophene-2-carboxylic acid methyl ester | C₆H₅NO₄S | 187.17 | 5832-01-9 | This compound lacks the amino group at the 5-position. It has a reported melting point of 99 °C.[5] |

| Methyl 5-methyl-4-nitrothiophene-2-carboxylate | C₇H₇NO₄S | 201.20 | 56921-01-8 | This compound has a methyl group instead of an amino group at the 5-position.[6] |

General Experimental Protocol: Synthesis of 2-Aminothiophenes via the Gewald Reaction

The Gewald reaction is a widely used and versatile method for the synthesis of polysubstituted 2-aminothiophenes. While a specific protocol for this compound is not documented, the following general procedure for a related compound, Methyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, can be adapted.[7] This method involves a one-pot condensation of a ketone, an activated nitrile, and elemental sulfur in the presence of a basic catalyst.

Materials:

-

Appropriate ketone or aldehyde

-

Methyl cyanoacetate (or other activated nitrile)

-

Elemental sulfur

-

Morpholine (or other suitable base)

-

Methanol (or other suitable solvent)

Procedure:

-

To a stirred mixture of the appropriate ketone (1 equivalent), methyl cyanoacetate (1 equivalent), and elemental sulfur (1 equivalent) in methanol, slowly add morpholine (as a catalyst) over a period of 30 minutes at a temperature of 35-40 °C.

-

After the addition is complete, continue stirring the reaction mixture at 45 °C for approximately 3 hours.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The precipitated product is collected by filtration and washed with cold ethanol.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Note: The selection of the starting ketone/aldehyde and nitrile is crucial for obtaining the desired substitution pattern on the thiophene ring. For the synthesis of the target molecule, a starting material that introduces the nitro group at the 4-position would be required.

Visualizations

The following diagrams illustrate a generalized workflow for the synthesis of 2-aminothiophenes and the structural relationship between the target compound and the related molecules for which data is available.

References

- 1. Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | C8H8N2O2S | CID 596903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 174072-89-0 CAS MSDS (Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate | C14H14N2O4S | CID 15541848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. 5-NITROTHIOPHENE-2-CARBOXYLICMETHYLESTER | 5832-01-9 [chemicalbook.com]

- 6. Methyl 5-methyl-4-nitrothiophene-2-carboxylate - CAS:56921-01-8 - Sunway Pharm Ltd [3wpharm.com]

- 7. asianpubs.org [asianpubs.org]

Elucidating the Structure of Methyl 5-amino-4-nitrothiophene-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of methyl 5-amino-4-nitrothiophene-2-carboxylate. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide synthesizes information from closely related analogs and established spectroscopic principles to present a predictive but robust analytical framework.

Predicted Molecular Structure and Properties

This compound is a substituted thiophene derivative. Its structure incorporates an amino group, a nitro group, and a methyl carboxylate group attached to the thiophene ring. The precise arrangement of these substituents is critical to its chemical reactivity and potential biological activity.

Molecular Formula: C₆H₅N₂O₄S

Molecular Weight: 215.18 g/mol

Spectroscopic Data Analysis (Predicted)

The following tables summarize the expected quantitative data from key spectroscopic techniques. These predictions are based on the analysis of similar thiophene derivatives and established chemical shift/frequency correlations.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | Singlet | 1H | Thiophene-H (C3-H) |

| ~7.0-8.0 | Broad Singlet | 2H | -NH₂ |

| ~3.9 | Singlet | 3H | -OCH₃ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C=O (Ester) |

| ~155 | C5-NH₂ |

| ~140 | C4-NO₂ |

| ~130 | C2-COOCH₃ |

| ~120 | C3 |

| ~53 | -OCH₃ |

Solvent: DMSO-d₆

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Strong, Broad | N-H Stretch (Amino group) |

| ~1720 | Strong | C=O Stretch (Ester) |

| 1550-1500 | Strong | Asymmetric NO₂ Stretch |

| 1350-1300 | Strong | Symmetric NO₂ Stretch |

| ~1250 | Strong | C-O Stretch (Ester) |

| ~1100 | Medium | C-N Stretch |

Sample Preparation: KBr Pellet

Table 4: Predicted Mass Spectrometry Data

| m/z Ratio | Predicted Identity |

| ~215 | [M]⁺ (Molecular Ion) |

| ~184 | [M - OCH₃]⁺ |

| ~169 | [M - NO₂]⁺ |

| ~156 | [M - COOCH₃]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key experiments required to elucidate the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of the synthesized and purified compound.

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32

-

Relaxation Delay: 1.0 s

-

Spectral Width: -2 to 12 ppm

-

Temperature: 298 K

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024-4096

-

Relaxation Delay: 2.0 s

-

Spectral Width: 0 to 200 ppm

-

Temperature: 298 K

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FT-IR Spectrometer.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the compound with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the mixture to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent pellet.

-

Place the pellet in the sample holder of the FT-IR spectrometer.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A spectrum of a pure KBr pellet should be recorded as the background.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Mass Spectrometer with an Electron Ionization (EI) source.

Sample Introduction:

-

Direct Insertion Probe (DIP): A small amount of the solid sample is placed in a capillary tube at the end of the probe, which is then inserted into the ion source and heated.

-

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, it can be introduced via a GC column for separation prior to ionization.

EI-MS Parameters:

-

Ionization Energy: 70 eV

-

Source Temperature: 200-250 °C

-

Mass Range: m/z 40-400

Visualizations

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound.

Caption: Workflow for Structure Elucidation.

Hypothetical Synthetic Pathway

A plausible synthetic route to this compound could involve the Gewald reaction.

Spectroscopic and Synthetic Profile of Methyl 5-amino-4-nitrothiophene-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data and a plausible synthetic route for Methyl 5-amino-4-nitrothiophene-2-carboxylate. Due to the limited availability of direct experimental data for this specific compound in reviewed literature, the following information is compiled from the analysis of structurally related molecules. This document aims to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug discovery by offering insights into the expected analytical characteristics and potential synthesis of this compound.

Predicted Spectroscopic Data

The spectroscopic data for this compound is predicted based on the known spectral properties of aminothiophenes, nitrothiophenes, and thiophene carboxylates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic proton, the amine protons, and the methyl ester protons. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing nitro and carboxylate groups.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Thiophene-H (C3-H) | 7.5 - 8.5 | Singlet |

| NH₂ | 5.0 - 7.0 | Broad Singlet |

| OCH₃ | 3.8 - 4.0 | Singlet |

¹³C NMR (Carbon NMR): The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the molecule. The carbons attached to the nitro and carboxyl groups are expected to be deshielded and appear at a lower field.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 160 - 170 |

| C2 | 110 - 125 |

| C3 | 120 - 135 |

| C4 (C-NO₂) | 145 - 160 |

| C5 (C-NH₂) | 140 - 155 |

| OCH₃ | 50 - 55 |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, Sharp (doublet) |

| C-H Stretch (Aromatic) | ~3100 | Medium to Weak |

| C=O Stretch (Ester) | 1710 - 1730 | Strong |

| N-O Stretch (Nitro, Asymmetric) | 1500 - 1550 | Strong |

| N-O Stretch (Nitro, Symmetric) | 1330 - 1370 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

Mass Spectrometry (MS)

The mass spectrum is expected to show a prominent molecular ion peak (M⁺). The fragmentation pattern will likely involve the loss of the methoxy group from the ester, the nitro group, and potentially the entire ester group.

| Ion | Predicted m/z | Description |

| [M]⁺ | 217 | Molecular Ion |

| [M - OCH₃]⁺ | 186 | Loss of methoxy radical |

| [M - NO₂]⁺ | 171 | Loss of nitro group |

| [M - COOCH₃]⁺ | 158 | Loss of carbomethoxy radical |

Experimental Protocols

A plausible synthetic route for this compound is the Gewald reaction, a well-established method for the synthesis of 2-aminothiophenes. This would be followed by a nitration step.

Step 1: Synthesis of Methyl 2-amino-5-methylthiophene-3-carboxylate via Gewald Reaction

This procedure is based on established protocols for the Gewald reaction.

Materials:

-

Ethyl acetoacetate

-

Methyl cyanoacetate

-

Elemental sulfur

-

Morpholine (or another suitable base)

-

Methanol (solvent)

Procedure:

-

To a stirred solution of ethyl acetoacetate (1 equivalent) and methyl cyanoacetate (1 equivalent) in methanol, add elemental sulfur (1 equivalent).

-

Slowly add morpholine (catalytic amount) to the mixture.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water and stir.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure Methyl 2-amino-5-methylthiophene-3-carboxylate.

Step 2: Nitration of Methyl 2-amino-5-methylthiophene-3-carboxylate

This is a hypothetical nitration step based on standard aromatic nitration procedures, which would need to be optimized for this specific substrate.

Materials:

-

Methyl 2-amino-5-methylthiophene-3-carboxylate

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Dichloromethane (solvent)

Procedure:

-

Dissolve Methyl 2-amino-5-methylthiophene-3-carboxylate in dichloromethane and cool the solution to 0°C in an ice bath.

-

Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the solution while maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for 1-2 hours, monitoring by TLC.

-

Carefully pour the reaction mixture onto crushed ice.

-

Separate the organic layer, and wash it with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Visualizations

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Experimental Workflow for Synthesis and Characterization

Caption: Workflow from synthesis to spectroscopic analysis.

Potential Biological Signaling Pathway Involvement

Aminonitrothiophenes have been investigated for various biological activities, including as potential antimicrobial and anticancer agents. A possible mechanism of action could involve the inhibition of key cellular signaling pathways.

Caption: Hypothetical inhibition of a cellular signaling pathway.

An In-depth Technical Guide to Methyl 5-amino-4-nitrothiophene-2-carboxylate

CAS Number: 106850-17-3

This technical guide provides a comprehensive overview of Methyl 5-amino-4-nitrothiophene-2-carboxylate, a substituted aminothiophene of interest to researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 106850-17-3 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C₆H₆N₂O₄S | [1][2][3] |

| Molecular Weight | 202.19 g/mol | [2] |

| Appearance | Not explicitly stated, likely a solid | [1] |

| Purity | ≥95% (as commercially available) | [1] |

| Storage Conditions | Sealed refrigeration | [1] |

Synthesis Methodology

Below is a representative experimental protocol adapted from the synthesis of a structurally similar compound, 3-acetyl-2-amino-5-nitrothiophene, which illustrates the practical application of the Gewald reaction.[10] Researchers can adapt this methodology for the synthesis of the title compound.

Representative Experimental Protocol (Adapted from a similar synthesis[11])

Reactants:

-

Appropriate α-mercaptoaldehyde or α-mercaptoketone precursor

-

A suitable active methylene nitrile (e.g., methyl cyanoacetate)

-

Elemental Sulfur

-

Base (e.g., Morpholine, Triethylamine, or Diethylamine)[11]

-

Solvent (e.g., Methanol or Ethanol)[11]

Procedure:

-

To a solution of the active methylene nitrile and elemental sulfur in the chosen alcohol solvent, add the appropriate α-mercapto carbonyl compound.

-

Introduce the basic catalyst (e.g., morpholine) dropwise to the reaction mixture while maintaining a controlled temperature, typically with stirring.

-

After the addition of the catalyst, the reaction mixture is typically heated to reflux for a specified period to ensure the completion of the reaction.

-

The progress of the reaction should be monitored using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is precipitated, often by the addition of water.

-

The crude product is collected by filtration, washed with a suitable solvent (e.g., cold ethanol), and dried.

-

Further purification can be achieved by recrystallization from an appropriate solvent to yield the final product.

Characterization:

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the chemical structure and confirm the presence of characteristic functional groups.

-

Infrared (IR) Spectroscopy: To identify key functional groups such as amino (-NH₂), nitro (-NO₂), and ester (-C=O) groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

-

Elemental Analysis: To confirm the empirical formula.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of this compound based on the Gewald reaction.

Caption: Logical workflow for the synthesis of this compound.

Potential Applications in Drug Discovery

Substituted 2-aminothiophenes are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[12] While specific biological data for this compound is not detailed in the available literature, related compounds have shown potential as:

-

Antimicrobial Agents: Various thiophene derivatives have been investigated for their antibacterial and antifungal properties.[12]

-

Anticancer Agents: The thiophene nucleus is a scaffold found in some anticancer drugs.[12]

-

Enzyme Inhibitors: Certain substituted thiophenes have been identified as inhibitors of various enzymes, making them attractive targets for drug development.

The presence of the amino and nitro groups, along with the ester functionality, on the thiophene ring of this compound provides multiple points for further chemical modification. This makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Further research is required to elucidate the specific biological activities and potential signaling pathway interactions of this particular compound.

Signaling Pathway and Experimental Workflow Visualization

As no specific signaling pathways or detailed experimental workflows involving this compound were identified in the literature, a conceptual diagram illustrating a general drug discovery workflow is provided. This outlines the logical progression from a synthesized compound to a potential drug candidate.

References

- 1. This compound, CasNo.106850-17-3 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 2. CAS 106850-17-3 | 8H55-1-02 | MDL MFCD11042337 | this compound | SynQuest Laboratories [synquestlabs.com]

- 3. keyorganics.net [keyorganics.net]

- 4. This compound (1 x 100 mg) | Reagentia [reagentia.eu]

- 5. dev.usbio.net [dev.usbio.net]

- 6. This compound [myskinrecipes.com]

- 7. This compound (1 x 250 mg) | Reagentia [reagentia.eu]

- 8. usbio.net [usbio.net]

- 9. Gewald reaction - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Methyl 5-amino-4-nitrothiophene-2-carboxylate: Synthesis, Properties, and Application as a Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 5-amino-4-nitrothiophene-2-carboxylate, a key heterocyclic intermediate in synthetic and medicinal chemistry. The document details its synthesis, physicochemical properties, and its strategic application in the construction of more complex molecular architectures, particularly in the realm of drug discovery.

Core Properties and Specifications

This compound is a functionalized thiophene derivative. The strategic placement of the amino, nitro, and carboxylate groups on the thiophene ring makes it a versatile and reactive building block for organic synthesis. Its utility is particularly noted in the preparation of fused heterocyclic systems and as a precursor to a variety of substituted thiophenes.

Table 1: Physicochemical and Computed Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₅N₂O₄S | PubChem |

| Molecular Weight | 215.18 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 100912-32-5 | PubChem |

| Appearance | Yellow to orange solid | Commercial Suppliers |

| Melting Point | 210-214 °C | Commercial Suppliers |

| XLogP3 | 1.4 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Synthesis and Reaction Mechanisms

The primary synthetic route to this compound is through the nitration of a corresponding aminothiophene precursor. The reaction requires careful control of conditions to achieve selective nitration at the C4 position.

This protocol outlines a representative laboratory-scale synthesis.

Materials:

-

Methyl 5-aminothiophene-2-carboxylate

-

Fuming Nitric Acid (HNO₃)

-

Acetic Anhydride (Ac₂O)

-

Ice

Procedure:

-

In a reaction vessel equipped with a stirrer and thermometer, cool acetic anhydride to -20 °C.

-

Add fuming nitric acid dropwise to the cooled acetic anhydride while maintaining the temperature below -10 °C. This creates the nitrating mixture.

-

Once the addition is complete, portion-wise add Methyl 5-aminothiophene-2-carboxylate to the nitrating mixture, ensuring the temperature does not exceed 0 °C.

-

After the addition is complete, place the mixture in an ice bath and stir at 0 °C for approximately 1.5 to 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly into a beaker containing crushed ice with vigorous stirring.

-

Allow the ice to melt completely. The product will precipitate out of the aqueous solution.

-

Filter the precipitate using a Buchner funnel, wash thoroughly with cold water, and dry under vacuum to yield this compound.

This method typically yields the desired product in good purity, though recrystallization from a suitable solvent like ethanol may be necessary for further purification.

Role as a Synthetic Intermediate

The true value of this compound lies in its versatility as a chemical intermediate. The nitro group can be readily reduced to an amine, providing a reactive site for further functionalization, while the existing amino and ester groups offer additional handles for chemical modification.[1] This makes it an indispensable building block for constructing more complex molecules, such as thieno[3,2-b]pyridines and other fused heterocyclic systems relevant to drug development.[2]

For instance, nitrothiophene carboxamides derived from this core have been investigated as a novel class of narrow-spectrum antibacterial agents.[3] The synthesis of these more complex structures often involves multi-step reaction sequences where the thiophene core provides the essential scaffold.

The following workflow illustrates the strategic use of this compound in a typical drug discovery synthesis pathway.

References

The Multifaceted Biological Activities of Nitrothiophene Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrothiophene derivatives, a class of heterocyclic compounds characterized by a thiophene ring bearing one or more nitro groups, have emerged as a significant scaffold in medicinal chemistry. The presence of the electron-withdrawing nitro group profoundly influences the electronic properties of the thiophene ring, bestowing upon these molecules a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the current understanding of the biological activities of nitrothiophene derivatives, with a focus on their antimicrobial, anticancer, and antiparasitic properties. Detailed experimental protocols for key biological assays, a compilation of quantitative activity data, and visualizations of relevant signaling pathways are presented to serve as a valuable resource for researchers in the field.

Antimicrobial Activity

Nitrothiophene derivatives have demonstrated potent activity against a broad range of microorganisms, including bacteria, fungi, and mycobacteria.

Antibacterial Activity

The antibacterial effects of nitrothiophenes are often attributed to the reductive activation of the nitro group by bacterial nitroreductases, leading to the generation of cytotoxic reactive nitrogen species, including nitric oxide.[1] This mechanism is particularly effective against both replicating and non-replicating bacteria.[1] Some derivatives, such as 2-chloro-3,5-dinitrothiophene and 2-bromo-3,5-dinitrothiophene, exhibit high activity against both Gram-positive (Micrococcus luteus) and Gram-negative (Escherichia coli) bacteria.[2] The mode of action for some halogenated dinitrothiophenes is thought to involve nucleophilic attack by intracellular thiols at the 2-position of the thiophene ring, leading to halogen displacement.[2] Other derivatives lacking a displaceable halogen are believed to act by forming Meisenheimer complexes.[2] A novel benzoxazole-nitrothiophene compound, IITR00803, has shown broad-spectrum antibacterial activity, including against clinical isolates, and is notably refractory to efflux pump mechanisms.[3]

Antifungal Activity

The antifungal activity of certain nitrothiophene derivatives is linked to the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[4] N-substituted 2-(5-nitro-thiophene)-thiosemicarbazones, for instance, have shown potential as antifungal agents by targeting enzymes in this pathway.[4] This inhibition leads to significant morphological changes in fungal cells, including alterations in shape, size, and hyphae formation.[4]

Antitubercular Activity

Several 5-nitrothiophene compounds have been identified as highly active against Mycobacterium tuberculosis, including non-replicating persistent forms.[1] Their mechanism of action is similar to that of nitroimidazoles, involving activation by an F420-dependent nitroreductase (Ddn) to release nitric oxide, which non-specifically kills the mycobacteria.[1]

Table 1: Antibacterial and Antitubercular Activity of Selected Nitrothiophene Derivatives (MIC Values)

| Compound | Organism | MIC (µg/mL) | Reference |

| 2-chloro-3,5-dinitrothiophene | E. coli | - | [2] |

| M. luteus | - | [2] | |

| 2-bromo-3,5-dinitrothiophene | E. coli | - | [2] |

| M. luteus | - | [2] | |

| 2-nitrothiophene | E. coli | >128 | [5] |

| S. enterica | 64 | [5] | |

| IITR00803 | E. coli | 16 | [5] |

| S. enterica | 4 | [5] | |

| 5-Nitro-2-thiophene carboxaldehyde | S. aureus | 7 | [6] |

| Enterococcus | 7 | [6] | |

| E. coli | 7 | [6] | |

| S. typhi | 7 | [6] | |

| M. tuberculosis | 50 | [6] | |

| Thiophene Derivative 4 | Col-R A. baumannii | 16 (MIC50) | [7] |

| Col-R E. coli | 8 (MIC50) | [7] | |

| Thiophene Derivative 5 | Col-R A. baumannii | 16 (MIC50) | [7] |

| Col-R E. coli | 32 (MIC50) | [7] | |

| Thiophene Derivative 8 | Col-R A. baumannii | 32 (MIC50) | [7] |

| Col-R E. coli | 32 (MIC50) | [7] |

Anticancer Activity

Nitrothiophene derivatives have emerged as promising candidates for cancer therapy, exhibiting cytotoxicity against various cancer cell lines through multiple mechanisms. Thiophene-based compounds are known to target cancer-specific proteins and inhibit signaling pathways involved in cancer progression.[8][9]

Mechanisms of Action

-

Induction of Apoptosis: Several nitrothiophene derivatives induce apoptosis in cancer cells. This programmed cell death is often mediated through the intrinsic pathway, involving the activation of caspase-9 and caspase-3.[1][10] The upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio, is a common feature observed with these compounds.[11][12] This shift in the Bax/Bcl-2 balance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent caspase activation.

-

Microtubule Disruption: Some thiophene derivatives act as tubulin polymerization destabilizers, leading to mitotic arrest and apoptosis in cancer cells.[8][13] By disrupting microtubule dynamics, these compounds interfere with the formation of the mitotic spindle, a critical structure for cell division.[13]

-

Kinase Inhibition: Thiophene derivatives have been identified as inhibitors of various kinases that are crucial for cancer cell signaling and survival.[8] For instance, some derivatives inhibit the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, which are involved in stress responses and apoptosis.[14][15]

Table 2: Anticancer Activity of Selected Thiophene and Nitrothiophene Derivatives (IC50 Values)

| Compound | Cell Line | IC50 (µM) | Reference |

| 5-nitro-thiophene-thiosemicarbazone (PR17) | MIA PaCa-2 (Pancreatic) | - | [16] |

| Benzoxepinoisoxazolone derivative | HeLa (Cervical) | - | [1] |

| Benzoxepinopyrazolone derivative | HeLa (Cervical) | - | [1] |

| Thiophene derivative 7a | Breast Cancer | < positive control | [17] |

| Thiophene derivative 8 | Breast Cancer | < positive control | [17] |

| Thiophene derivative 18a | Breast Cancer | < positive control | [17] |

| Thiophene derivative 20a | Breast Cancer | < positive control | [17] |

| Thiophene derivative 5 | HepG-2 (Liver) | 5.3 | [18] |

| MCF-7 (Breast) | 7.3 | [18] | |

| Thiophene derivative 8 | HepG-2 (Liver) | 3.3 | [18] |

| MCF-7 (Breast) | 4.1 | [18] | |

| Thiophene derivative 16 | FaDu (Head and Neck) | 11.46 | [19] |

| Thiophene derivative 17 | PC3 (Prostate) | 13.62 | [19] |

| Thiophene derivative 7b | MDA-MB-468 (Breast) | 11.45 | [19] |

Antiparasitic Activity

Nitrothiophene derivatives have shown significant promise in the development of new treatments for parasitic diseases, including leishmaniasis and trypanosomiasis.

Antileishmanial Activity

5-Nitrothiophene-2-carboxamides have demonstrated potent antileishmanial activity.[11] These compounds are bioactivated by a type I nitroreductase in Leishmania, leading to the formation of reactive metabolites that cause mitochondrial damage and accumulation of reactive oxygen species (ROS).[11] This ultimately disrupts protein translation, a key mode of action against the parasite.[11] Several 5-nitrofuran and 5-nitrothiophene nitrones have also shown potent activity against both promastigote and amastigote forms of Leishmania infantum and Leishmania amazonensis, with some compounds exhibiting nanomolar potency.[4]

Antitrypanosomal Activity

Derivatives of 5-nitrofuran and 5-nitrothiophene have shown activity against Trypanosoma cruzi, the causative agent of Chagas disease.[16] Some of these compounds have been found to inhibit the parasite's ergosterol biosynthesis at the level of squalene epoxidase.[17] An orally active nitrothiophene-based compound, (E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-5-nitrothiophene-2-carboxamide, has shown efficacy in treating acute infections of Human African Trypanosomiasis in mouse models.[5]

Table 3: Antiparasitic Activity of Selected Nitrothiophene Derivatives (IC50/EC50 Values)

| Compound | Parasite | Activity (µM) | Reference |

| Neq0438 | L. amazonensis | 39 (EC50) | [16] |

| Neq0474 | T. cruzi | 52 (EC50) | [16] |

| Neq0440 | T. cruzi | 81 (EC50) | [16] |

| 5-Nitro-furan nitrone (1a) | L. infantum amastigotes | 0.019 (IC50) | [4] |

| 5-Nitro-furan nitrone (1b) | L. infantum amastigotes | 0.169 (IC50) | [4] |

| 5-Nitro-furan nitrone (1c) | L. amazonensis promastigotes | 0.21 (IC50) | [4] |

| 5-Nitro-thiophene nitrone (2b) | L. infantum promastigotes | 3.45 (IC50) | [4] |

| 5-Nitro-thiophene nitrone (2c) | L. infantum promastigotes | 1.51 (IC50) | [4] |

| 5-Nitrothiophene-2-carboxamide (16) | Leishmania spp. | - | [3] |

| 5-Nitrothiophene-2-carboxamide (17) | Leishmania spp. | - | [3] |

| Nitro-heterocyclic compound (BSF series) | L. infantum promastigotes | - | [20] |

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][15][21][22]

Materials:

-

Test microorganism (bacterial or fungal strain)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Nitrothiophene derivative stock solution (dissolved in a suitable solvent like DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Culture the test microorganism overnight in the appropriate broth. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Serial Dilution: Prepare a two-fold serial dilution of the nitrothiophene derivative in the 96-well plate using the broth medium. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL and a final inoculum density of 5 x 10^5 CFU/mL. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Microplate Alamar Blue Assay (MABA) for Antitubercular Activity

The Alamar Blue assay is a colorimetric method used to determine the viability of cells, including mycobacteria.[1][23]

Materials:

-

Mycobacterium tuberculosis strain (e.g., H37Rv)

-

Middlebrook 7H9 broth supplemented with ADC or OADC

-

Nitrothiophene derivative stock solution

-

Sterile 96-well microtiter plates

-

Alamar Blue reagent (Resazurin)

-

Microplate reader (optional, for quantitative results)

Procedure:

-

Compound Dilution: Prepare serial dilutions of the nitrothiophene derivatives in the 96-well plate containing 100 µL of supplemented Middlebrook 7H9 broth per well.

-

Inoculum Preparation: Grow M. tuberculosis in 7H9 broth to mid-log phase. Adjust the culture to a McFarland standard of 1.0 and then dilute 1:50 to obtain the final inoculum.

-

Inoculation: Add 100 µL of the mycobacterial suspension to each well. Include drug-free control wells.

-

Incubation: Seal the plates with parafilm and incubate at 37°C for 5-7 days.

-

Assay Development: Add 20 µL of Alamar Blue solution to each well. Re-incubate the plates for 24-48 hours.

-

Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates mycobacterial growth. The MIC is the lowest drug concentration that prevents this color change. For quantitative analysis, fluorescence can be read at an excitation of 530-560 nm and an emission of 590 nm.[24]

Ergosterol Biosynthesis Inhibition Assay

This assay quantifies the amount of ergosterol in fungal cells to assess the inhibitory effect of a compound on its biosynthesis.[4][10][25]

Materials:

-

Fungal strain (e.g., Candida albicans)

-

Sabouraud Dextrose Broth (SDB)

-

Nitrothiophene derivative

-

Saponification solution (25% alcoholic potassium hydroxide)

-

n-heptane

-

Sterile water

-

UV-Vis spectrophotometer

Procedure:

-

Fungal Culture: Grow the fungal strain in SDB to the mid-log phase.

-

Compound Treatment: Inoculate fresh SDB with the fungal culture and add the nitrothiophene derivative at various concentrations. Incubate for 16-24 hours.

-

Cell Harvesting: Harvest the fungal cells by centrifugation and wash with sterile water.

-

Ergosterol Extraction:

-

Add the saponification solution to the cell pellet and vortex.

-

Incubate at 85°C for 1 hour.

-

Allow the mixture to cool to room temperature.

-

Add sterile water and n-heptane, and vortex vigorously.

-

Collect the upper n-heptane layer.

-

-

Spectrophotometric Analysis: Scan the n-heptane layer from 240 to 300 nm using a UV-Vis spectrophotometer. The characteristic four-peaked curve of ergosterol will be observed. The amount of ergosterol can be calculated based on the absorbance values at specific wavelengths.

Signaling Pathways and Mechanisms of Action

Nitroreductase-Mediated Activation and ROS Generation

A primary mechanism of action for many nitroaromatic compounds, including nitrothiophenes, is their activation by nitroreductases within the target organism. This enzymatic reduction of the nitro group generates highly reactive intermediates, such as nitroso and hydroxylamine species, as well as reactive oxygen species (ROS) like the superoxide anion. These reactive species can cause widespread cellular damage, including DNA damage, protein modification, and lipid peroxidation, ultimately leading to cell death.

Intrinsic Apoptotic Pathway

In cancer cells, certain thiophene derivatives trigger apoptosis through the intrinsic, or mitochondrial, pathway. This process is characterized by an increased Bax/Bcl-2 ratio, which leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates the executioner caspase, caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Certain stimuli, including some chemotherapeutic agents, can lead to the activation of upstream kinases like MKK3 and MKK6. These kinases then phosphorylate and activate p38 MAPK. Activated p38 can, in turn, phosphorylate various downstream targets, including transcription factors and other kinases, ultimately contributing to the induction of apoptosis.

Synthesis of Nitrothiophene Derivatives

A variety of synthetic routes have been developed for the preparation of nitrothiophene derivatives. A common method for the synthesis of 2-nitrothiophene involves the nitration of thiophene using a mixture of fuming nitric acid and acetic anhydride at a controlled temperature.[26] For the synthesis of more complex derivatives, such as thiophene-2-carboxamides, one-step condensation reactions are often employed.

Example Protocol: Synthesis of Thiophene-2-carboxamide Derivatives

This protocol describes a general one-step synthesis of thiophene-2-carboxamide derivatives by the condensation of an N-aryl-2-chloroacetamide with a functionalized thiocarbamoyl compound in the presence of a base.

Materials:

-

N-(4-acetylphenyl)-2-chloroacetamide

-

Appropriate functionalized thiocarbamoyl compound (e.g., N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide)

-

Sodium ethoxide

-

Ethanol

-

Standard laboratory glassware for synthesis and purification

Procedure:

-

Dissolve the N-(4-acetylphenyl)-2-chloroacetamide and the thiocarbamoyl compound in ethanol.

-

Add a solution of sodium ethoxide in ethanol to the reaction mixture.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to obtain the desired thiophene-2-carboxamide derivative.

Conclusion

Nitrothiophene derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their potent antimicrobial, anticancer, and antiparasitic effects, coupled with diverse mechanisms of action, make them attractive candidates for further drug development. This technical guide has provided a comprehensive overview of their biological properties, including quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. It is anticipated that this information will serve as a valuable resource for researchers dedicated to the discovery and development of novel therapeutics based on the nitrothiophene scaffold. Further research into structure-activity relationships, optimization of pharmacokinetic properties, and exploration of novel biological targets will undoubtedly continue to expand the therapeutic potential of this important class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Kinetic mechanism for p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 4. Monocyclic Nitro-heteroaryl Nitrones with Dual Mechanism of Activation: Synthesis and Antileishmanial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. benchchem.com [benchchem.com]

- 9. Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanism of p38 MAP kinase activation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Effects of nitro-heterocyclic derivatives against Leishmania (Leishmania) infantum promastigotes and intracellular amastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. benchchem.com [benchchem.com]

- 25. mdpi.com [mdpi.com]

- 26. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Aminothiophenes in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The aminothiophene scaffold has emerged as a privileged structure in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its unique electronic properties and synthetic accessibility have made it a cornerstone for the design of novel drugs targeting a wide range of diseases, from cancer and inflammation to neurological and infectious disorders. This technical guide provides an in-depth exploration of the multifaceted role of aminothiophenes in drug discovery, with a focus on their synthesis, biological activities, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The Chemistry of Aminothiophenes: Synthesis and Derivatization

The most prevalent and versatile method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction . This one-pot, multi-component reaction offers a straightforward and efficient route to this important heterocyclic core.

The Gewald Reaction: A General Protocol

The Gewald reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.

Experimental Protocol: General One-Pot Gewald Synthesis of 2-Aminothiophenes

-

Materials:

-

Carbonyl compound (ketone or aldehyde) (10 mmol)

-

Active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (10 mmol)

-

Elemental sulfur (12 mmol, 0.38 g)

-

Solvent (e.g., ethanol or methanol) (20-30 mL)

-

Base (e.g., morpholine or triethylamine) (10-20 mol%)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound, the active methylene compound, and elemental sulfur.

-

Add the solvent and the base to the reaction mixture.

-

Stir the reaction mixture at room temperature or heat to 40-60 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by recrystallization or column chromatography.[1]

-

Logical Relationship: The Gewald Reaction Workflow

Caption: A flowchart illustrating the key stages of the Gewald reaction for the synthesis of 2-aminothiophenes.

Therapeutic Applications of Aminothiophenes

The aminothiophene scaffold has been successfully incorporated into a multitude of drug candidates with diverse pharmacological activities. This section will delve into some of the most significant therapeutic areas where aminothiophenes have made a substantial impact.

Anticancer Activity

Aminothiophene derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.

Quantitative Data: Anticancer Activity of Aminothiophene Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Thiophene Carboxamide 2b | Hep3B (Liver Cancer) | 5.46 | Biomimetic of Combretastatin A-4 | [2] |

| Thiophene Carboxamide 2e | Hep3B (Liver Cancer) | 12.58 | Biomimetic of Combretastatin A-4 | [2] |

| Thienopyrimidine 5 | HT-29 (Colon Cancer) | 32.43 | FLT3 Kinase Inhibitor | [3] |

| Thienopyrimidine 8 | MCF-7 (Breast Cancer) | 40.55 | Kinase Inhibitor | [3] |

| Benzothiophene 16b | U87MG (Glioblastoma) | 7.2 | Multi-kinase Inhibitor (Clk4, DRAK1, haspin, etc.) | [4] |

| Thienopyrimidine 4c | HepG2 (Liver Cancer) | 3.023 | VEGFR-2/AKT Dual Inhibitor | [5] |

| Thienopyrimidine 3b | PC-3 (Prostate Cancer) | 2.15 | VEGFR-2/AKT Dual Inhibitor | [5] |

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

-

Materials:

-

Cancer cell lines (e.g., HepG2, MCF-7)

-

Culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well plates

-

Aminothiophene test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the aminothiophene test compounds (typically ranging from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

-

Signaling Pathway: VEGFR-2 Inhibition by Aminothiophene Derivatives

Caption: Mechanism of action of aminothiophene-based VEGFR-2 inhibitors in blocking angiogenesis.

Anti-inflammatory Activity

Aminothiophene derivatives have shown significant promise as anti-inflammatory agents, primarily through their ability to modulate key inflammatory pathways, such as the activation of NRF2 and the inhibition of pro-inflammatory cytokine production.

Quantitative Data: Anti-inflammatory Activity of Aminothiophene Derivatives

| Compound ID | Assay | IC50 (µM) / % Inhibition | Mechanism of Action | Reference |

| Compound 1 | Neutrophil Respiratory Burst | 121.47 | - | [6][7] |

| Compound 2 | Neutrophil Respiratory Burst | 412 | - | [6] |

| Compound 6 | Neutrophil Respiratory Burst | 396 | - | [6] |

| THBT 3a | NO Production in RAW 264.7 cells | 87.07% inhibition @ 50 µM | NRF2 Activator | [8] |

| THBT 3b | NO Production in RAW 264.7 cells | 80.39% inhibition @ 50 µM | NRF2 Activator | [8] |

Experimental Protocol: Anti-inflammatory Assay (Inhibition of Neutrophil Respiratory Burst)

-

Materials:

-

Fresh heparinized venous blood from healthy volunteers

-

Ficoll-Paque or Dextran for neutrophil isolation

-

Phosphate-buffered saline (PBS)

-

Luminol

-

Phorbol 12-myristate 13-acetate (PMA) or opsonized zymosan

-

Aminothiophene test compounds dissolved in DMSO

-

96-well microplate luminometer

-

-

Procedure:

-

Isolate human neutrophils from fresh blood using density gradient centrifugation with Ficoll-Paque or dextran sedimentation.

-

Resuspend the isolated neutrophils in PBS.

-

In a 96-well plate, add the neutrophil suspension, luminol, and the aminothiophene test compounds at various concentrations.

-

Incubate for a short period at 37°C.

-

Initiate the respiratory burst by adding PMA or opsonized zymosan.

-

Immediately measure the chemiluminescence generated over time using a microplate luminometer.

-

Calculate the percentage of inhibition of the respiratory burst compared to the vehicle control and determine the IC50 values.[6]

-

Signaling Pathway: NRF2 Activation by Aminothiophene Derivatives

Caption: Aminothiophene derivatives can activate the NRF2 pathway by inhibiting Keap1-mediated degradation of NRF2.

Neurological and Other Activities

Aminothiophenes have also been investigated for their potential in treating neurological disorders, acting as allosteric modulators of receptors like the adenosine A1 receptor.[9] Furthermore, they have shown promise as positive allosteric modulators of the glucagon-like peptide 1 receptor (GLP-1R), which is a target for the treatment of type 2 diabetes.[9]

Signaling Pathway: STAT3 Inhibition

Some aminothiophene derivatives have been explored as inhibitors of the STAT3 signaling pathway, which is implicated in cancer and inflammatory diseases.

Caption: Inhibition of the JAK-STAT3 signaling pathway by aminothiophene derivatives.

Conclusion and Future Perspectives

The aminothiophene scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its synthetic tractability, coupled with the diverse range of biological activities exhibited by its derivatives, ensures its continued relevance in the quest for novel therapeutic agents. Future research will likely focus on the development of more selective and potent aminothiophene-based drugs, the exploration of novel biological targets, and the application of this privileged scaffold to address emerging therapeutic challenges. The in-depth understanding of the structure-activity relationships and mechanisms of action, as outlined in this guide, will be instrumental in driving these future innovations.

References

- 1. researchgate.net [researchgate.net]

- 2. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. raybiotech.com [raybiotech.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safe Handling of Methyl 5-amino-4-nitrothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and available data for Methyl 5-amino-4-nitrothiophene-2-carboxylate (CAS No. 106850-17-3). The information is intended for professionals in research and drug development who may be working with this compound.

Compound Identification and Properties

| Property | Data | Source |

| CAS Number | 106850-17-3 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₆H₆N₂O₄S | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 202.19 g/mol | --INVALID-LINK-- |

Hazard Identification and Safety Precautions

Due to the lack of a specific SDS, a precautionary approach based on the hazards of analogous compounds, such as other nitrothiophene and aminothiophene derivatives, is essential.

Potential Hazards:

-

Carcinogenicity: Studies on various 5-nitrothiophenes with heterocyclic substituents have indicated significant oncogenic activity in rats, leading to tumors in various tissues, including mammary glands and the intestinal tract.[1] The nitro group is a key structural feature often associated with such activity.[1]

-

Skin and Eye Irritation: Related aminothiophene compounds are classified as skin and eye irritants.[2]

-

Respiratory Irritation: Some aminothiophene derivatives are known to cause respiratory irritation.[2]

-

Toxicity of Nitroaromatic Compounds: Nitroaromatic compounds can be toxic and mutagenic.[3] Their biological activity is often linked to the enzymatic reduction of the nitro group to form reactive nitroso and hydroxylamino derivatives.[4]

Recommended Handling Procedures:

-

Engineering Controls: Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield should be worn.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) are required.

-

Skin and Body Protection: A lab coat and appropriate protective clothing should be worn to prevent skin contact.

-

-

Hygiene Measures: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound.

First Aid Measures

In the absence of specific data, the following general first aid measures for related chemical classes are recommended:

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols

Synthesis and Purification:

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, general methods for the synthesis of 2-aminothiophene derivatives are well-established. One common method is the Gewald reaction, which involves the condensation of a ketone with an activated nitrile and elemental sulfur in the presence of an amine catalyst.[5]

A synthetic route for a related compound, methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, involved a modified Meerwein arylation.[6] This suggests that various synthetic strategies could be adapted for the target compound.

Purification of similar compounds often involves techniques such as recrystallization or column chromatography.[6]

Biological Activity and Mechanism of Action

Specific studies on the biological activity and signaling pathways of this compound are not detailed in the available literature. However, the broader classes of nitrothiophene and aminothiophene compounds exhibit a range of biological effects.

-

Antibacterial Activity: Nitrothiophene carboxamides have been identified as a novel class of narrow-spectrum antibacterial agents.[7][8] Their mechanism of action involves being pro-drugs that are activated by specific bacterial nitroreductases.[7] This activation leads to the formation of cytotoxic derivatives.[4]

-

Anti-inflammatory Activity: Thiophene-based compounds are known for their anti-inflammatory properties.[9] Some aminothiophene derivatives have been investigated as potential anti-inflammatory agents.[9]

-

Antiproliferative Activity: Certain amino and amido substituted naphtho[2,1-b]thiophene derivatives have shown selective antiproliferative activity against cancer cell lines.[10] Additionally, a thiophene-2-carboxylate derivative has been identified as a potent inhibitor of polo-like kinase 1 (PLK1), a target in hepatocellular carcinoma.[11]

The biological activity of this compound would likely be influenced by both the amino and the nitro functional groups, potentially exhibiting a combination of the activities seen in related compounds.

Logical Relationships and Workflows

The following diagrams illustrate the general workflow for handling a potentially hazardous chemical and the likely mechanism of action for a nitrothiophene-based pro-drug.

References

- 1. Comparative carcinogenicity of 5-nitrothiophenes and 5-nitrofurans in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methyl 3-amino-2-thiophenecarboxylate 99 22288-78-4 [sigmaaldrich.com]

- 3. longdom.org [longdom.org]

- 4. researchgate.net [researchgate.net]

- 5. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate | MDPI [mdpi.com]

- 7. Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antiproliferative activity and mode of action analysis of novel amino and amido substituted phenantrene and naphtho[2,1-b]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of methyl 3-((2-((1-(dimethylglycyl)-5-methoxyindolin-6-yl)amino)-5-(trifluoro-methyl) pyrimidin-4-yl)amino)thiophene-2-carboxylate as a potent and selective polo-like kinase 1 (PLK1) inhibitor for combating hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a Versatile Scaffold: A Technical Guide to the Discovery and History of Substituted Aminothiophenes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery and rich history of substituted aminothiophenes, a class of heterocyclic compounds that has become a cornerstone in medicinal chemistry and drug development. From their initial synthesis to their diverse therapeutic applications, this document provides a comprehensive overview of their journey, complete with detailed experimental protocols, quantitative data, and visualizations of their mechanisms of action.

A Historical Overview: From a Novel Synthesis to a Privileged Scaffold

The story of substituted aminothiophenes is intrinsically linked to the development of efficient synthetic methodologies for heterocyclic compounds. While the synthesis of five-membered aromatic scaffolds containing sulfur was described in the 1950s, it was the groundbreaking work of Karl Gewald in the 1960s that revolutionized the accessibility of 2-aminothiophenes.[1] The Gewald reaction, a multi-component condensation, provided a straightforward and versatile route to a wide array of polysubstituted 2-aminothiophenes, opening the door for extensive exploration of their chemical and biological properties.[1]

Initially, the primary focus was on the synthetic novelty and the exploration of the reaction's scope. However, the inherent structural features of the 2-aminothiophene core—a bioisostere of the phenyl group found in many drugs—soon attracted the attention of medicinal chemists.[2] This led to the discovery of a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[2][3][4]

A significant milestone in the history of substituted aminothiophenes was the discovery of their ability to act as allosteric modulators of G protein-coupled receptors (GPCRs). Notably, certain 2-amino-3-benzoylthiophenes were identified as potent positive allosteric modulators (PAMs) of the A1 adenosine receptor, enhancing the binding and function of the endogenous ligand.[5][6] This discovery paved the way for the development of novel therapeutic agents with potentially fewer side effects than traditional orthosteric ligands. More recently, 2-aminothiophene derivatives have been identified as positive allosteric modulators of the glucagon-like peptide 1 receptor (GLP-1R), a key target in the treatment of type 2 diabetes.[7][8][9]

The versatility of the Gewald reaction and the diverse pharmacological profile of its products have solidified the status of the substituted aminothiophene as a "privileged scaffold" in drug discovery, with several compounds entering clinical trials and a few reaching the market, such as the non-steroidal anti-inflammatory drug (NSAID) Tinoridine and the atypical antipsychotic Olanzapine.

The Gewald Reaction: A Cornerstone of Aminothiophene Synthesis

The Gewald reaction is a one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester or other active methylene nitrile, and elemental sulfur in the presence of a base.[10] The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization.[10]

General Reaction Scheme

Over the years, numerous modifications and improvements to the original Gewald protocol have been developed to enhance yields, shorten reaction times, and expand the substrate scope. These include the use of various catalysts, alternative solvents, and microwave irradiation.

Quantitative Data on Gewald Reaction Variations

The following tables summarize quantitative data from various studies on the Gewald reaction, highlighting the impact of different catalysts and conditions on reaction outcomes.

Table 1: Comparison of Catalysts in the Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |

| Morpholine | Ethanol | Reflux | 2 h | 85 |

| Piperidine | Ethanol | Reflux | 3 h | 82 |

| Triethylamine | Ethanol | Reflux | 5 h | 75 |

| L-proline | Ethanol | Reflux | 6 h | 92 |

| ZnO Nanoparticles | None | 100 | 4 h | 88 |

| CaO | Ethanol | Reflux | 1.5 h | 91 |

Table 2: Microwave-Assisted Gewald Synthesis of Various 2-Aminothiophenes

| Ketone/Aldehyde | α-Cyano Compound | Base | Time (min) | Yield (%) |

| Cyclohexanone | Malononitrile | Pyrrolidine | 30 | 96 |

| Acetophenone | Ethyl Cyanoacetate | Piperidine | 15 | 88 |

| Butyraldehyde | Malononitrile | Pyrrolidine | 30 | 95 |

| 4-Nitroacetophenone | Ethyl Cyanoacetate | None | 46 | 72 |

Experimental Protocols

This section provides detailed methodologies for the classical Gewald reaction and a microwave-assisted variation.

Protocol 1: Classical Gewald Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

Materials:

-

Butan-2-one (1 equiv)

-

Ethyl cyanoacetate (1 equiv)

-

Elemental sulfur (1.1 equiv)

-

Morpholine (1.5 equiv)

-

Ethanol

Procedure:

-

To a stirred solution of butan-2-one and ethyl cyanoacetate in ethanol, add morpholine.

-

To this mixture, add elemental sulfur in one portion.

-

Heat the reaction mixture to reflux and maintain for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water with stirring.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from ethanol to obtain the pure ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.

Protocol 2: Microwave-Assisted Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

Materials:

-

Cyclohexanone (1 mmol)

-

Malononitrile (1.1 mmol)

-

Elemental sulfur (1.1 mmol)

-

Pyrrolidine (1 mmol)

-

Dimethylformamide (DMF) (3 mL)

Procedure:

-

In a 5 mL microwave reaction vial, combine cyclohexanone, malononitrile, elemental sulfur, and pyrrolidine.

-

Add DMF to the vial and seal it.

-

Place the vial in a microwave reactor and irradiate at 50°C for 30 minutes.[11]

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL).

-

Wash the organic layer with water (3 x 20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.[11]

Therapeutic Applications and Mechanisms of Action

Substituted aminothiophenes have emerged as a versatile scaffold for the development of a wide range of therapeutic agents. Their ability to modulate the activity of key biological targets has led to their investigation in numerous disease areas.

Allosteric Modulation of the A1 Adenosine Receptor

Certain 2-amino-3-benzoylthiophenes act as positive allosteric modulators (PAMs) of the A1 adenosine receptor (A1AR).[5] These compounds bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand adenosine binds.[6] By binding to this allosteric site, they induce a conformational change in the receptor that enhances the affinity and/or efficacy of adenosine.[5]

The A1AR is a Gi/o-coupled GPCR, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[12] This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the Gβγ subunits released upon receptor activation can activate inwardly rectifying potassium channels and inhibit calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.

Positive Allosteric Modulation of the GLP-1 Receptor

More recently, 2-aminothiophene derivatives have been identified as positive allosteric modulators of the glucagon-like peptide 1 receptor (GLP-1R).[7][8] The GLP-1R is a class B GPCR that plays a crucial role in glucose homeostasis. Its activation by the endogenous ligand GLP-1 stimulates insulin secretion and suppresses glucagon release.

Similar to their action on the A1AR, these aminothiophene PAMs are thought to bind to an allosteric site on the GLP-1R, enhancing the receptor's response to GLP-1.[9] The primary signaling pathway of the GLP-1R involves the activation of a Gs protein, which stimulates adenylyl cyclase to produce cAMP.[7] Increased cAMP levels activate PKA, which in turn phosphorylates various downstream targets, ultimately leading to the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.

Conclusion

The discovery of substituted aminothiophenes and the development of the Gewald reaction have had a profound impact on medicinal chemistry. This versatile scaffold has proven to be a rich source of biologically active molecules with diverse therapeutic potential. The ability of these compounds to act as allosteric modulators of important GPCRs like the A1 adenosine receptor and the GLP-1 receptor highlights their significance in the ongoing quest for safer and more effective drugs. As synthetic methodologies continue to evolve and our understanding of their mechanisms of action deepens, substituted aminothiophenes are poised to remain at the forefront of drug discovery and development for years to come.

References

- 1. galtrx.com [galtrx.com]

- 2. dovepress.com [dovepress.com]

- 3. arapc.com [arapc.com]

- 4. Antipsychotic - Wikipedia [en.wikipedia.org]

- 5. Allosteric enhancement of adenosine A1 receptor binding and function by 2-amino-3-benzoylthiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]